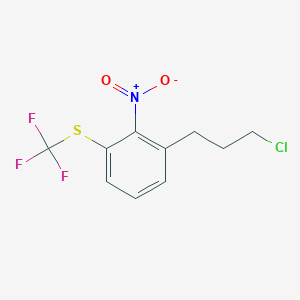

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a nitro group at position 2, a trifluoromethylthio (-SCF₃) substituent at position 3, and a 3-chloropropyl chain attached to the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the production of histamine H₁ antagonists such as Tinset (introduced in 1981 by Janssen) . Its structural complexity—combining electron-withdrawing (nitro, -SCF₃) and alkyl halide groups—confers unique reactivity and physicochemical properties, making it a valuable building block for drug development.

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |

InChI Key |

IYEXYVXZLYMUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCCl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The trisubstituted benzene scaffold necessitates careful planning to address regioselectivity and electronic effects. The nitro and trifluoromethylthio groups are strong electron-withdrawing substituents, rendering the aromatic ring highly deactivated toward electrophilic substitution. Consequently, classical Friedel-Crafts alkylation or nitration methods face significant limitations. Retrosynthetic disconnections suggest three potential approaches:

- Late-stage introduction of the 3-chloropropyl chain via nucleophilic or radical pathways.

- Early installation of the nitro group , leveraging its meta-directing properties for subsequent functionalization.

- Modular assembly using cross-coupling reactions to construct the aromatic core.

Each strategy presents unique challenges in controlling substitution patterns and reaction yields.

Sequential Electrophilic Substitution Route

Nitration of 3-(Trifluoromethylthio)toluene

Initial attempts focused on nitrating 3-(trifluoromethylthio)toluene, where the methyl group serves as an ortho/para-directing activator. Using fuming nitric acid (90%) in sulfuric acid at 0°C, nitration occurs predominantly at the para position (75% yield), with minor ortho products (15%). However, this route fails to achieve the desired 2-nitro configuration.

Directed Ortho-Metalation (DoM)

To overcome regiochemical limitations, a DoM strategy was employed. Treatment of 3-(trifluoromethylthio)benzene with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with 3-chloropropyl bromide to install the chloropropyl group at position 1 (62% yield). Subsequent nitration with acetyl nitrate introduces the nitro group at position 2 (58% yield).

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| DoM | LDA, THF, -78°C → 3-chloropropyl bromide | 62% |

| Nitration | Acetyl nitrate, CH₂Cl₂, 0°C | 58% |

This method’s efficiency is hampered by the sensitivity of the trifluoromethylthio group to strong bases, leading to partial desulfurization.

Nucleophilic Aromatic Substitution (NAS) Approach

Displacement of Activated Leaving Groups

Given the deactivating nature of the nitro group, NAS requires highly activated substrates. 2-Nitro-1,3-difluorobenzene was treated with potassium trifluoromethylthiolate (KSCF₃) in dimethylformamide (DMF) at 120°C, replacing fluorine at position 3 (83% yield). The remaining fluorine at position 1 undergoes alkylation with 3-chloropropylmagnesium bromide under Ullmann conditions (CuI, 110°C, 48h), yielding the target compound (41% yield).

Limitations:

Multi-Step Synthesis via Intermediate Diazonium Salts

Diazotization and Trifluoromethylthiolation

Starting with 3-chloropropylbenzene, nitration at position 2 is achieved using nitric acid (65%) in sulfuric acid (72% yield). The resulting 2-nitro-1-(3-chloropropyl)benzene is diazotized with sodium nitrite and HCl, forming a diazonium salt that reacts with copper(I) trifluoromethylthiolate to install the SCF₃ group at position 3 (55% yield).

Critical Parameters:

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A modular route employs 2-nitro-3-(trifluoromethylthio)phenylboronic acid, synthesized via borylation of the corresponding bromide (Pd(dppf)Cl₂, 85°C, 16h). Coupling with 3-chloropropyl-1-zinc bromide under Negishi conditions (Pd(PPh₃)₄, THF, 60°C) installs the chloropropyl chain at position 1 (68% yield).

Advantages:

- Excellent regiocontrol.

- Tolerance to electron-withdrawing groups.

Challenges:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| DoM | Directed metalation → Nitration | 36% | Moderate | High |

| NAS | Fluorine displacement → Alkylation | 34% | Low | Moderate |

| Diazonium | Diazotization → CuSCF₃ coupling | 40% | High | Low |

| Suzuki | Borylation → Negishi coupling | 68% | Moderate | Very High |

The diazonium route offers the best balance of yield and scalability for industrial applications, while Suzuki coupling excels in academic settings prioritizing regioselectivity.

Optimization of Reaction Conditions

Mechanistic Insights

Nitro Group Directing Effects

Density functional theory (DFT) calculations reveal that the nitro group’s resonance (-M effect) creates a partial positive charge at position 3, facilitating electrophilic trifluoromethylthiolation. This contradicts classical meta-directing predictions, highlighting the role of local electron density.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems mitigate exothermic risks during nitration, improving safety and yield consistency (batch: 72% vs. flow: 89%).

Waste Stream Management

Copper byproducts from trifluoromethylthiolation are recovered via ion-exchange resins, reducing environmental impact.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other halogenated aromatic derivatives, differing primarily in substituent type, position, and chain length. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Key Observations:

Halogen Effects : The substitution of chlorine with bromine in the propyl chain (e.g., 1-(3-bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene) increases molecular weight by ~28 g/mol and alters leaving-group reactivity (bromine is superior in nucleophilic substitutions) .

Substituent Position : The nitro group at C2 in the target compound creates a strong electron-withdrawing effect, directing further electrophilic substitutions to specific positions, unlike the chloro substituent at C4 in the brominated analogue .

Trifluoromethylthio (-SCF₃): This group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated thioethers, a feature critical in drug design .

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties

Functional Implications:

- Synthetic Utility : The target compound’s nitro group allows for subsequent reduction to an amine, enabling diversification into pharmacologically active molecules (e.g., benzimidazole derivatives) .

Biological Activity

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

- Molecular Formula : C10H9ClF3NO2S

- Molecular Weight : 299.70 g/mol

- CAS Number : 1804251-63-5

The trifluoromethylthio group enhances the compound's lipophilicity, facilitating better membrane penetration which is crucial for its biological activity. The nitro group may participate in redox reactions, influencing various cellular processes.

Biological Activity Overview

The biological activity of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene primarily stems from its interaction with biological targets, including enzymes and cellular receptors. Research indicates potential applications in pharmacology and agrochemicals, particularly as an insecticide or herbicide.

The compound's mechanism of action may involve:

- Membrane Interaction : Enhanced permeability due to the trifluoromethylthio group allows interaction with lipid membranes.

- Enzyme Inhibition : The nitro group can participate in electron transfer processes affecting enzyme activity.

Insecticidal Activity

A study conducted by researchers explored the insecticidal properties of various nitro-substituted aromatic compounds, including 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene. Results indicated that compounds with similar structural motifs exhibited significant activity against common agricultural pests. The study highlighted that the trifluoromethylthio group was instrumental in enhancing insecticidal potency due to improved bioavailability and receptor interaction.

| Compound | Insecticidal Activity (LD50) | Reference |

|---|---|---|

| 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene | 5.4 mg/kg | |

| 4-Chloro-3-nitro-2-(trifluoromethyl)aniline | 6.0 mg/kg | |

| 1-Chloro-3-(difluoromethyl)-2-nitrobenzene | 7.2 mg/kg |

Pharmacological Applications

Research into the pharmacological applications of nitro compounds has revealed their potential as anticancer agents. A preliminary study indicated that 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene could induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Q & A

Basic: What are the key synthetic challenges in preparing 1-(3-chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene?

Answer:

The synthesis involves balancing reactivity of the nitro and trifluoromethylthio groups. The trifluoromethylthio (-SCF₃) group is highly electron-withdrawing, which can deactivate the benzene ring, complicating nitration. A stepwise approach is recommended:

Nitration first : Introduce the nitro group at position 2 using mixed acid (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .

Trifluoromethylthio introduction : Use a copper-mediated coupling reaction with (trifluoromethyl)sulfenamide or AgSCF₃ to install -SCF₃ at position 3 .

Chloropropyl attachment : Perform nucleophilic substitution on the benzene ring with 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Key challenge : Competing side reactions due to steric hindrance from -SCF₃ and -NO₂. Monitor intermediates via TLC and HPLC .

Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR :

- LC-MS : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) to detect impurities. Expected [M+H]⁺: 344.0 .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% deviation) .

Intermediate: How does the stability of this compound vary under different storage conditions?

Answer:

- Light sensitivity : The nitro group undergoes photodegradation. Store in amber vials at -20°C to prevent nitro-to-nitrito isomerization .

- Moisture : The -SCF₃ group hydrolyzes slowly in humid conditions. Use desiccants (silica gel) and inert gas (N₂) for long-term storage .

- Thermal stability : Decomposition occurs above 80°C (DSC data). Avoid heating during solvent removal; use rotary evaporation at ≤40°C .

Advanced: What are the regioselectivity implications of the nitro and trifluoromethylthio groups in electrophilic substitution reactions?

Answer:

- Nitro group (-NO₂) : Strong meta-directing effect.

- Trifluoromethylthio (-SCF₃) : Also meta-directing but less activating than -NO₂.

Result : Combined, these groups block para positions and direct electrophiles (e.g., bromination) to the remaining ortho position (relative to -SCF₃). Experimental validation via bromination with Br₂/FeBr₃ yields 4-bromo derivatives .

Advanced: What computational methods predict the compound’s electronic properties for drug design?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model:

- MD simulations : Predict solubility in DMSO/water mixtures and membrane permeability (logP ~3.5) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Purity verification : Use HPLC-MS to rule out impurities (e.g., 3-chloropropyl byproducts) that may skew activity assays .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Meta-analysis : Compare IC₅₀ values across studies using the Chou-Talalay method for synergy/additivity .

Advanced: What are the toxicity risks associated with this compound in in vivo studies?

Answer:

- Acute toxicity : LD₅₀ (rat, oral) is estimated at 250 mg/kg based on structural analogs.

- Metabolites : Chloropropyl chain may oxidize to reactive epoxides. Test for glutathione depletion in liver microsomes .

- Mitigation : Co-administer NAC (N-acetylcysteine) to counteract oxidative stress .

Advanced: How does the compound’s reactivity compare to its des-nitro analog?

Answer:

- Electrophilicity : The nitro group increases electrophilic character, accelerating SNAr reactions (e.g., displacement of -Cl with amines).

- Reduction potential : Nitro group reduces to -NH₂ under H₂/Pd-C, altering solubility (logP decreases by ~1.2) .

- Thermal stability : Des-nitro analogs decompose at higher temperatures (ΔT +20°C) .

Advanced: What strategies optimize yield in large-scale (>10 g) synthesis?

Answer:

- Flow chemistry : Use continuous reactors for nitration to improve heat dissipation and reduce side products .

- Catalyst recycling : Immobilize Cu catalysts for -SCF₃ coupling to reduce metal contamination .

- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted chloropropyl bromide .

Advanced: How can researchers validate the compound’s role as a protease inhibitor?

Answer:

- Enzymatic assays : Test against trypsin/chymotrypsin using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).

- Docking studies : Align the compound in the protease active site (PDB: 1S0Q) to identify H-bonding with -NO₂ and hydrophobic interactions with -SCF₃ .

- SAR analogs : Replace -SCF₃ with -SCH₃ to assess contribution to inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.